molecular formula C20H17N3O3 B14513779 Benzamide, N-[3-(1H-indol-3-ylmethyl)-2,4-dioxo-3-pyrrolidinyl]- CAS No. 63607-37-4

Benzamide, N-[3-(1H-indol-3-ylmethyl)-2,4-dioxo-3-pyrrolidinyl]-

Cat. No.: B14513779
CAS No.: 63607-37-4
M. Wt: 347.4 g/mol
InChI Key: CYOHOUWFNNBNOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzamide, N-[3-(1H-indol-3-ylmethyl)-2,4-dioxo-3-pyrrolidinyl]- is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications . This compound features a benzamide group linked to an indole moiety, which is further connected to a pyrrolidinyl ring with two oxo groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-[3-(1H-indol-3-ylmethyl)-2,4-dioxo-3-pyrrolidinyl]- typically involves the reaction of an indole derivative with a benzoyl chloride in the presence of a base. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and bases such as triethylamine or pyridine . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-[3-(1H-indol-3-ylmethyl)-2,4-dioxo-3-pyrrolidinyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzamide, N-[3-(1H-indol-3-ylmethyl)-2,4-dioxo-3-pyrrolidinyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzamide, N-[3-(1H-indol-3-ylmethyl)-2,4-dioxo-3-pyrrolidinyl]- involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. Additionally, it can interact with cellular signaling pathways, influencing processes such as cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-Indol-3-ylmethyl)benzamide
  • N-(2-(1H-Indol-3-yl)ethyl)-2-(6-oxo-1,6-dihydropyridin-3-yl)acetamide
  • N-(1H-Indol-3-ylmethyl)-2-oxo-2H-chromene-3-carboxamide

Uniqueness

Benzamide, N-[3-(1H-indol-3-ylmethyl)-2,4-dioxo-3-pyrrolidinyl]- is unique due to its specific structural features, including the presence of both an indole moiety and a pyrrolidinyl ring with two oxo groups. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

CAS No.

63607-37-4

Molecular Formula

C20H17N3O3

Molecular Weight

347.4 g/mol

IUPAC Name

N-[3-(1H-indol-3-ylmethyl)-2,4-dioxopyrrolidin-3-yl]benzamide

InChI

InChI=1S/C20H17N3O3/c24-17-12-22-19(26)20(17,23-18(25)13-6-2-1-3-7-13)10-14-11-21-16-9-5-4-8-15(14)16/h1-9,11,21H,10,12H2,(H,22,26)(H,23,25)

InChI Key

CYOHOUWFNNBNOE-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C(C(=O)N1)(CC2=CNC3=CC=CC=C32)NC(=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.